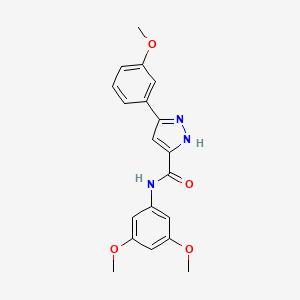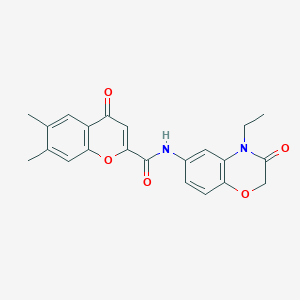![molecular formula C23H26N2O4 B14978866 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one](/img/structure/B14978866.png)
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is a complex organic compound known for its significant pharmacological properties. This compound is particularly noted for its interaction with sigma-2 receptors, which are involved in various physiological and pathological processes, including intracellular calcium regulation and cholesterol homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the preparation of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one, involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a practical and efficient route to the desired isoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted isoquinolines, quinones, and dihydro derivatives, which can have distinct pharmacological properties.
Applications De Recherche Scientifique
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with sigma-2 receptors and its role in intracellular calcium regulation.
Industry: Utilized in the development of novel pain therapeutics and other pharmaceutical applications.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with sigma-2 receptors, which are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various cellular processes, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A key intermediate in the synthesis of various isoquinoline derivatives.
Uniqueness
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific interaction with sigma-2 receptors and its potential therapeutic applications in treating neuropathic pain and other conditions. Its distinct chemical structure also allows for various modifications to enhance its pharmacological properties.
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-24-21(26)13-18(22(24)15-7-5-4-6-8-15)23(27)25-10-9-16-11-19(28-2)20(29-3)12-17(16)14-25/h4-8,11-12,18,22H,9-10,13-14H2,1-3H3 |
Clé InChI |
TWAXKVFHZBGLEJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(CC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14978783.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14978793.png)
![4-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14978808.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14978814.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide](/img/structure/B14978838.png)
![5-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B14978845.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978853.png)
![Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B14978857.png)
![7-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14978858.png)
![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)

![2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)


